molecular formula C6H13NO B018867 4-(Dimethylamino)butanal CAS No. 104459-70-3

4-(Dimethylamino)butanal

Cat. No. B018867
M. Wt: 115.17 g/mol
InChI Key: MWVVYUVMPBNOKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(Dimethylamino)butanal often involves complex reactions. For instance, the synthesis of a π-conjugated chromophore related to 4-(Dimethylamino)butanal was achieved through a series of steps leading to a new extended π-conjugated material, which was analyzed using various characterization techniques such as single crystal XRD, NMR, FTIR, FT-Raman, TG-DSC, and UV-Vis and luminescence studies (Antony et al., 2019). Another study focused on the preparation of 4-(N,N-dimethylamino)phenylethyne through the Wittig reaction, followed by hydrochloric acid elimination, leading to the formation of a charge-transfer complex with acceptors (Rodríguez et al., 1996).

Molecular Structure Analysis

The molecular structure of compounds related to 4-(Dimethylamino)butanal has been extensively studied. For instance, the crystal structure of a related compound was found to be stabilized by various hydrogen bonding interactions along with π–π stacking interaction and C–H···π interactions, providing insights into the molecular packing and alignment of cations (Antony et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving 4-(Dimethylamino)butanal derivatives can lead to diverse molecular diversity, as seen in reactions with acetylenedicarboxylates and arylidene cyanoacetates, producing a variety of polysubstituted derivatives with good diastereoselectivity (Sun et al., 2013). Another study demonstrated the catalytic efficiency of 4-(Dimethylamino)pyridine in iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, showcasing its utility in synthesizing γ-lactones and δ-lactones under neutral conditions (Meng et al., 2015).

Physical Properties Analysis

The physical properties of 4-(Dimethylamino)butanal derivatives, such as thermal and optical properties, are crucial for their potential applications. The third harmonic generation efficiency of a compound related to 4-(Dimethylamino)butanal was measured using the Z-scan technique, revealing its nonlinear optical properties, which are essential for applications in optical materials (Antony et al., 2019).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of 4-(Dimethylamino)butanal derivatives are influenced by their molecular structure. The study of the intermolecular interactions in the crystal structure of a related compound, 4-(Dimethylamino)thiopivalophenone, provided insights into the electron distribution and molecular arrangement within the crystal, highlighting the significant contribution of dipolar resonance structures to the molecule's properties (Voss et al., 2019).

Scientific Research Applications

  • Antituberculosis Activity : Compounds related to 4-(Dimethylamino)butanal, specifically 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols, have shown high antituberculosis activity, with clinical trials underway for their use in this context (Omel’kov, Fedorov, & Stepanov, 2019).

  • Ligand for Ligand-Free Synthesis : 1,4-bis[4-(N,N-dimethylamino)phenyl]buta-1,3-diyne forms a 1:1 charge-transfer complex with TCNE, demonstrating potential as a novel ligand in this field (Rodríguez et al., 1996).

  • Antifungal Activity : Derivatives like 4-dimethylamino-3-phenyl-2-butanone show promising antifungal properties, although other derivatives have shown low or inactive antimicrobial properties (Dimmock et al., 1978).

  • Synthesis of (E)-3-trifluoromethyl-3-aryl(hetaryl)acroleins : There's an efficient synthesis method using 4-dimethylamino-1,1,1-trifluoro-3-buten-2-one and triflic anhydride, yielding acroleins (Baraznenok, Nenajdenko, & Balenkova, 1998).

  • Photometric and Qualitative Analysis : 4-Dimethylamino-1,2-phenylenediamine is a selective, sensitive, and reproducible reagent for selenium, useful in photometric and qualitative analysis (Demeyere & Hoste, 1962).

  • Adhesion Layer for Anionic Polyelectrolytes : 4-(dimethylamino)pyridine acts as an adhesion layer for anionic polyelectrolytes on gold surfaces, facilitating the adsorption of strong and weak polyelectrolytes (Gandubert & Lennox, 2006).

  • Charge-Transfer Complexes and Thermoplastics : Certain derivatives like 1,4-bis[n-(N,N-dimethylamino)phenyl]buta-1,3-diynes and their complexes with TCNE show potential as thermoplastics due to their transformation to thermopolymers (Rodríguez et al., 2001).

  • Synthesis of Trifluoroacetyl Substituted Pyrazolotriazines : Reacting 4-dimethylamino-1,1,1-trifluorobut-3-en-2one with 3-arylpyrazole-5-diazonium salt forms trifluoroacetyl substituted pyrazolotriazines, indicating a potential application in synthesis (Sadchikova, Alexeeva, & Nenajdenko, 2020).

Safety And Hazards

When handling “4-(Dimethylamino)butanal”, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . All sources of ignition should be removed .

properties

IUPAC Name

4-(dimethylamino)butanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7(2)5-3-4-6-8/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVVYUVMPBNOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593366
Record name 4-(Dimethylamino)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)butanal

CAS RN

104459-70-3
Record name 4-(Dimethylamino)butanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Douša, P Gibala, S Rádl, O Klecán… - … of pharmaceutical and …, 2012 - Elsevier
A new impurity was detected and determined using gradient ion-pair UHPLC method with UV detection in zolmitriptan (ZOL). Using MS, NMR and IR study the impurity was identified as …
Number of citations: 15 www.sciencedirect.com
TJS Raj, C Bharathi, MS Kumar, J Prabahar… - … of Pharmaceutical and …, 2009 - Elsevier
Three process-related impurities were observed in routine monitoring of the samples by HPLC. These impurities were identified by LC–MS. One of the impurities, Imp-3 [rizatriptan-2,5-…
Number of citations: 35 www.sciencedirect.com
JN Wang, Y Xue, P Li, X Pan, M Wang… - The Journal of …, 2023 - ACS Publications
In silico investigations of enzymatic reactions and chemical reactions in condensed phases often suffer from formidable computational costs due to a large number of degrees of …
Number of citations: 2 pubs.acs.org
AD Ryabov - Russian Chemical Reviews, 1985 - iopscience.iop.org
… Tolane does not react with the aliphatic cyclopalladated complex (XXXVIII), but treatment of the latter with phenylacetylene leads to 3,3-dimethyl-4-dimethylaminobutanal, whose …
Number of citations: 9 iopscience.iop.org
K Badowska-Rosłonek, J Zagrodzka, P Pyć, A Rosa… - science24.com
Zolmitriptan (Zomig®), a single enantiomer 4 (S)-[dimethylamino) ethyl]-1H-indol-5-ylmethyl] oxazolidin-2-one is a novel serotonin 5-hydroxytryptamine receptor agonist that has shown, …
Number of citations: 0 www.science24.com
P STROHAL - Arhiv za hemiju i tehnologiju, 1964 - Hrvatsko kemijsko društvo
Number of citations: 0
BJ Frömmel - theses.cz
(Pisum sativum) and tomato (Lycopersicon esculentum). For the best substrates from this group, Km and V values were determined. The broadest substrate specificity was observed for …
Number of citations: 0 theses.cz
JKY Chin - 2014 - escholarship.mcgill.ca
The first half of this thesis deals with the direct one-step labeling of cysteine residues on peptides with [11C] methyl triflate. This has been accomplished by demonstrating the feasibility …
Number of citations: 1 escholarship.mcgill.ca

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